molecular formula C22H36O3 B8458859 p-Tetradecyloxyphenylacetic acid CAS No. 63290-17-5

p-Tetradecyloxyphenylacetic acid

Cat. No.: B8458859
CAS No.: 63290-17-5
M. Wt: 348.5 g/mol
InChI Key: XRPCSCVPVIJJEP-UHFFFAOYSA-N
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Description

p-Tetradecyloxyphenylacetic acid is a phenylacetic acid derivative with a tetradecyloxy (C₁₄H₂₉O–) substituent at the para position of the phenyl ring. Structurally, it combines a carboxylic acid group (–COOH) with a long alkyl chain, making it amphiphilic. This compound is hypothesized to share similarities with other phenylacetic acid derivatives, such as p-tolylacetic acid (C₉H₁₀O₂) and alkylthioacetic acids, but with distinct physicochemical and toxicological properties due to its extended alkoxy chain .

Properties

CAS No.

63290-17-5

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-(4-tetradecoxyphenyl)acetic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3,(H,23,24)

InChI Key

XRPCSCVPVIJJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between p-tetradecyloxyphenylacetic acid and analogous compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Structural Features
This compound* C₂₂H₃₆O₃ Carboxylic acid, alkoxy (C₁₄) ~348.5 (calc.) Long alkoxy chain enhances hydrophobicity
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S Carboxylic acid, thioether (C₁₄) 288.49 Sulfur linkage increases reactivity
Phenyl N-tridecyl ketone C₂₀H₃₂O Ketone, alkyl (C₁₃) 288.47 Lack of acidic protons reduces toxicity
p-Tolylacetic acid C₉H₁₀O₂ Carboxylic acid, methyl 150.17 Short alkyl chain increases solubility

Physicochemical Properties

  • Hydrophobicity : The tetradecyloxy chain in this compound likely renders it highly hydrophobic compared to p-tolylacetic acid, which has a methyl group .
  • Stability : Unlike 2-(tetradecylthio)acetic acid, which is incompatible with strong oxidizers and acids (due to sulfur’s redox sensitivity), the oxygen-based alkoxy group in the target compound may confer greater stability under acidic conditions .

Hazard Profiles

  • 2-(Tetradecylthio)acetic Acid : Classified as a skin and eye irritant (GHS Category 2/2A) due to its thioether group, which can generate reactive metabolites .
  • Phenyl N-tridecyl ketone: No significant health hazards reported, likely due to its inert ketone group .
  • This compound : While specific data are lacking, alkoxy derivatives generally exhibit lower acute toxicity compared to thio analogs. However, prolonged exposure may pose risks due to bioaccumulation .

Research Findings

  • Reactivity : The thioether group in 2-(tetradecylthio)acetic acid facilitates radical-mediated reactions, whereas alkoxy groups (as in the target compound) are less reactive, favoring hydrolytic stability .

Preparation Methods

Reaction Mechanism

  • Base-mediated nucleophilic substitution : The phenolic hydroxyl group attacks the alkyl halide (1-bromotetradecane) in the presence of a base (e.g., K₂CO₃ or NaOH), forming the tetradecyloxy ether bond.

  • Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity by stabilizing the transition state.

Protocol (Adapted from )

  • Reactants :

    • p-Hydroxyphenylacetic acid (1.0 eq)

    • 1-Bromotetradecane (1.2 eq)

    • Potassium carbonate (2.5 eq)

    • DMF (solvent, 5 mL/mmol)

  • Procedure :

    • Reflux the mixture at 80–90°C for 12–24 hours under nitrogen.

    • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

    • Purify via recrystallization (ethanol/water) to yield white crystals.

  • Yield and Purity :

    • Yield : 75–85%

    • Melting point : 85–90°C

    • HPLC Purity : ≥97%

Friedel-Crafts Acylation Followed by Reduction

This two-step method avoids direct alkylation challenges with long-chain substrates.

Step 1: Friedel-Crafts Acylation

  • Reactants :

    • Tetradecyloxybenzene (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • AlCl₃ (1.5 eq) in dichloromethane

  • Procedure :

    • Add AlCl₃ to DCM at 0°C, followed by chloroacetyl chloride.

    • Stir for 2 hours, quench with HCl, and extract to obtain p-tetradecyloxyphenylacetyl chloride .

Step 2: Hydrolysis to Carboxylic Acid

  • Reactants :

    • p-Tetradecyloxyphenylacetyl chloride (1.0 eq)

    • NaOH (2.0 eq) in water/THF

  • Procedure :

    • Hydrolyze at 60°C for 4 hours, acidify with HCl to pH 2, and filter.

  • Yield : 80–88%

Phase-Transfer Catalyzed Alkylation

For improved efficiency, phase-transfer catalysts (PTCs) facilitate reactions in biphasic systems.

Optimized Conditions

  • Catalyst : Tetrabutylammonium bromide (0.1 eq)

  • Solvent : Toluene/water (1:1)

  • Temperature : 60–70°C, 8–10 hours

Advantages

  • Reduces reaction time by 50% compared to traditional methods.

  • Enhances yield to 88–92%.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction ensures high regioselectivity for complex substrates.

Protocol

  • Reactants :

    • p-Hydroxyphenylacetic acid (1.0 eq)

    • Tetradecanol (1.2 eq)

    • DIAD (1.5 eq) and triphenylphosphine (1.5 eq) in THF

  • Procedure :

    • Stir at room temperature for 24 hours.

    • Hydrolyze the intermediate ester with NaOH/EtOH.

  • Yield : 70–78%

Industrial-Scale Production and Purification

Large-Batch Synthesis (Adapted from )

  • Reactors : Continuous flow systems minimize side reactions.

  • Purification :

    • Recrystallization : Use pentane or ether/pentane mixtures.

    • Column chromatography : Silica gel with hexane/ethyl acetate (4:1).

Analytical Validation

  • ¹H NMR (DMSO-d₆) : δ 7.48–7.51 (m, 2H, aromatic), 4.02 (t, 2H, OCH₂), 3.61 (s, 2H, CH₂CO₂H).

  • LC-MS : m/z 377.3 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Base-mediated alkylation75–8597HighExcellent
Friedel-Crafts80–8895ModerateGood
Phase-transfer88–9298HighExcellent
Mitsunobu70–7896LowModerate

Challenges and Optimization Strategies

  • Solubility Issues : Long alkyl chains reduce solubility; use mixed solvents (e.g., DMF/toluene).

  • Side Reactions : Over-alkylation minimized by controlling stoichiometry (1.2 eq alkylating agent).

  • Catalyst Recovery : PTCs like cetyltrimethylammonium bromide enable reuse for 3–5 cycles .

Q & A

Q. What are the recommended synthetic routes for p-tetradecyloxyphenylacetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation of phenylacetic acid derivatives with tetradecyl halides or via coupling reactions using nucleophilic substitution. Key reagents include potassium carbonate (as a base) and polar aprotic solvents like DMF or DMSO to enhance reactivity . Reaction temperatures should be maintained between 60–80°C to minimize side reactions (e.g., elimination or over-alkylation). Purity can be optimized via column chromatography using hexane:ethyl acetate gradients, followed by recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate:hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers handle this compound to mitigate safety risks during laboratory use?

Methodological Answer: The compound is classified as a skin/eye irritant (H315/H319). Always use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use 1H/13C NMR to confirm the alkyl chain integration (δ 0.8–1.5 ppm for CH2/CH3 groups) and the acetic acid moiety (δ 3.6–3.8 ppm for the methylene group adjacent to the carbonyl). FT-IR should show a strong C=O stretch at ~1700 cm⁻¹ and O-H (carboxylic acid) at 2500–3000 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (expected [M+H]+: ~377.3 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent/DMSO concentration). Standardize protocols:

  • Use <0.1% DMSO to avoid cytotoxicity.
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate experiments ≥3 times.
  • Perform dose-response curves (IC50/EC50) with statistical validation (e.g., ANOVA with Tukey’s post-hoc test) . Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanism-specific effects .

Q. What computational strategies are suitable for predicting the physicochemical properties of this compound?

Methodological Answer: Use density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acidity). Software like Gaussian or COSMO-RS provides accurate solvation energy estimates. For pharmacokinetic predictions, employ molecular dynamics simulations (e.g., GROMACS) to study membrane permeability or QSAR models trained on phenylacetic acid derivatives . Validate predictions with experimental data (e.g., shake-flask logP measurements) .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 25°C/37°C.
  • Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-UV (λ = 254 nm) and identify byproducts via LC-MS.
  • Calculate degradation kinetics (first-order rate constants) and Arrhenius plots for thermal stability .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Use co-solvents : Ethanol/PEG-400 (<10% v/v) or cyclodextrin-based formulations.
  • Prepare nanoparticle suspensions via solvent evaporation or high-pressure homogenization.
  • Validate solubility enhancements using dynamic light scattering (DLS) and confirm bioactivity retention via comparative cell assays .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism or R).
  • Report 95% confidence intervals for IC50/EC50 values.
  • Assess goodness-of-fit via R² and residual plots. For multi-group comparisons, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

Methodological Answer:

  • Publish detailed synthetic protocols with exact stoichiometry, solvent grades, and equipment specifications (e.g., reflux condenser type).
  • Share raw NMR/HPLC data in open repositories (e.g., Zenodo).
  • Conduct inter-lab validation studies with blinded samples and centralized analysis .

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